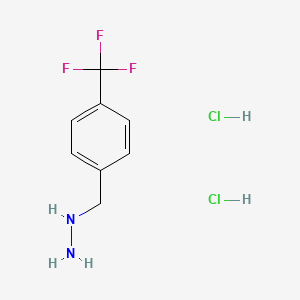

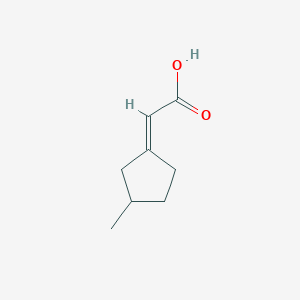

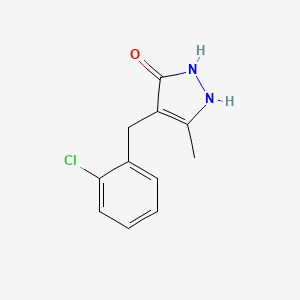

![molecular formula C8H8ClF2NS B1455694 3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline CAS No. 1179075-22-9](/img/structure/B1455694.png)

3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline

Overview

Description

“3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline”, also known as CDFA, is a chemical compound with the molecular formula C8H8ClF2NS . It has a molecular weight of 223.67 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline” is 1S/C8H8ClF2NS/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7H,4,12H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Scientific Research Applications

Synthesis and Material Science

Ortho-Selective Chlorination and Oxidation

Aniline derivatives are used in ortho-selective chlorination and oxidation processes, where the amide directing group assists in radical-mediated selective chlorination under aqueous conditions, showing the adaptability of these compounds in synthesis protocols (Vinayak et al., 2018).

Electro-Emissive Devices (EEDs)

Sulfuric acid-doped binary copolymer films using aniline and haloanilines have been developed for applications in electro-emissive devices, highlighting the potential of aniline derivatives in creating materials with significant IR emissivity modulation capability, relevant for thermal control and camouflage (Wang et al., 2020).

Environmental Applications

Aniline Degradation

Studies on aniline degradation by bacterial strains highlight the environmental relevance of aniline derivatives. A strain capable of using aniline or acetanilide as sole carbon and energy sources was isolated, capable of degrading high concentrations of aniline, indicating the importance of these compounds in bioremediation processes (Liu et al., 2002).

Biodegradation of Azo Dyes

Integrated systems using elemental iron and aerobic biological oxidation have been evaluated for the treatment of azo dye wastewater, where aniline derivatives like sulfanilic acid are cleaved from azo bonds and shown to be readily biodegradable, suggesting potential for waste treatment applications (Saxe et al., 2006).

properties

IUPAC Name |

3-chloro-2-(2,2-difluoroethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2NS/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCQGWMLWMLWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SCC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

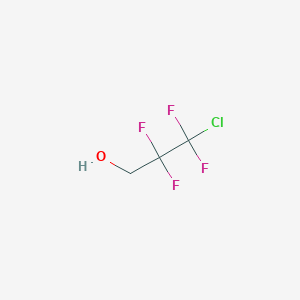

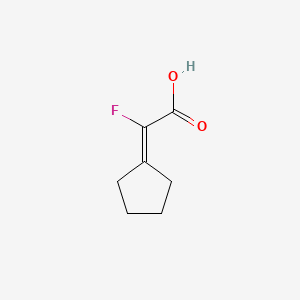

![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)

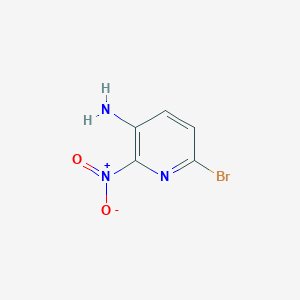

![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)

![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)

amine dihydrochloride](/img/structure/B1455629.png)

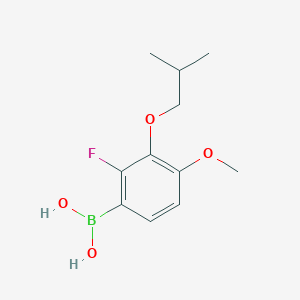

![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)